1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE
Description
1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE is a complex organic compound featuring an imidazole ring, a hydroxy group, and a methylsulfanyl phenyl group
Properties
IUPAC Name |
1-[3-hydroxy-5-methyl-2-(4-methylsulfanylphenyl)imidazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-12(9(2)16)15(17)13(14-8)10-4-6-11(18-3)7-5-10/h4-7,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPEMMZAJFRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)SC)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE typically involves multi-step organic reactions. One common method involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-amino-3-hydroxy-5-methylimidazole under acidic conditions. The reaction is followed by oxidation to yield the desired ethanone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include dihydroimidazole derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE involves its interaction with specific molecular targets. The hydroxy and imidazole groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}METHANONE: Similar structure but with a methanone group instead of ethanone.
1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}PROPANE: Contains a propane group instead of ethanone.
Uniqueness: 1-{3-HYDROXY-5-METHYL-2-[4-(METHYLSULFANYL)PHENYL]IMIDAZOL-4-YL}ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
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